Methoxy/Methyl Substitution vs. Unsubstituted Core
The target compound is differentiated from its closest commercially available analog, 2-[(4-fluorobenzyl)sulfanyl]quinoline (CAS 919645-70-8), by the addition of electron-donating methoxy and methyl groups on the quinoline core. These substituents are absent in the comparator . While direct comparative biological data is lacking for this specific pair, biophysical measurements confirm the structural divergence. The presence of these groups alters the compounds' physicochemical profile, which is a critical parameter for property-based drug design.
| Evidence Dimension | Molecular weight and heavy atom count |
|---|---|
| Target Compound Data | MW = 313.4 g/mol; 22 heavy atoms |
| Comparator Or Baseline | MW = 269.3 g/mol; 18 heavy atoms for 2-[(4-fluorobenzyl)sulfanyl]quinoline |
| Quantified Difference | ΔMW = +44.1 g/mol (+16.4%); Δ heavy atoms = +4 |
| Conditions | Calculated from molecular formula; no assay context applicable |
Why This Matters
The significant increase in molecular weight and heavy atom count alters physicochemical properties like lipophilicity and solubility, which are key determinants of a compound's behavior in biological assays and can influence pharmacokinetic profiles.
